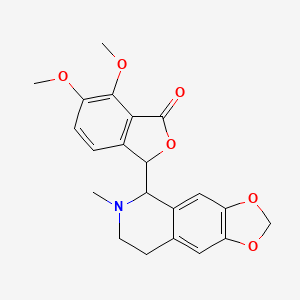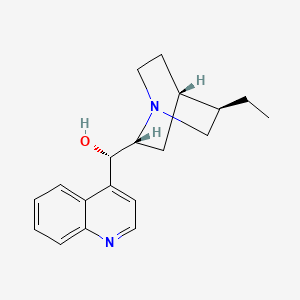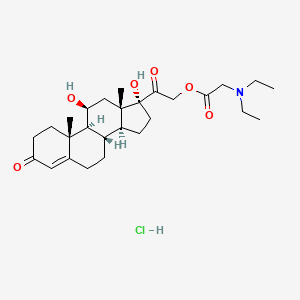
Fluvastatin sodium
Overview
Description
Fluvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Fluvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease. It is also the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal derivatives of this therapeutic class. Fluvastatin is a racemate comprising equimolar amounts of (3R,5S)- and (3S,5R)-fluvastatin.
Fluvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
Fluvastatin is a synthetic lipid-lowering agent with antilipidemic and potential antineoplastic properties. Fluvastatin competitively inhibits hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses through the suppression of MHC II (major histocompatibility complex II) on interferon gamma-stimulated antigen-presenting cells such as human vascular endothelial cells. Due to its anti-inflammatory effects mediated by alterations of lipid metabolism, fluvastatin may possess chemopreventive and therapeutic antineoplastic properties.
An indole-heptanoic acid derivative that inhibits HMG COA REDUCTASE and is used to treat HYPERCHOLESTEROLEMIA. In contrast to other statins, it does not appear to interact with other drugs that inhibit CYP3A4.
Mechanism of Action
Target of Action
Fluvastatin sodium primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a process that occurs in the liver .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol synthesis pathway .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound leads to a decrease in mevalonic acid, which subsequently results in a reduction in the biosynthesis of cholesterol . These intermediates are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . After oral administration, the drug is quickly and almost completely absorbed from the gut . Due to its first-pass effect, the bioavailability of this compound is relatively low, about 24–30% . Over 98% of the substance is bound to plasma proteins . The drug is metabolized in the liver by several cytochrome P450 enzymes, mainly CYP2C9, but also CYP3A4 and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting HMG-CoA reductase, this compound reduces the endogenous synthesis of cholesterol . This leads to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels, which are associated with atherosclerosis and cardiovascular disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, the drug’s solubility and substantial first-pass metabolism result in a low bioavailability . Furthermore, the drug’s interaction with other compounds, such as grapefruit juice, can increase the blood level of the statin . Therefore, the patient’s diet and other environmental factors can significantly impact the pharmacokinetics and overall therapeutic efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Fluvastatin sodium plays a crucial role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is responsible for the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver. Additionally, this compound interacts with various proteins and biomolecules involved in lipid metabolism, further enhancing its cholesterol-lowering effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression levels of genes involved in cholesterol biosynthesis and uptake. This modulation of gene expression leads to a decrease in cholesterol levels within cells, thereby reducing the risk of atherosclerosis and other cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This binding inhibits the enzyme’s activity, preventing the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate. As a result, the biosynthesis of cholesterol is reduced. Additionally, this compound has been identified as a potential inhibitor of sirtuin 2, a protein involved in various cellular processes, including tumorigenesis and malignancies. The binding interactions of this compound with sirtuin 2 further contribute to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity against 3-hydroxy-3-methylglutaryl coenzyme A reductase and sirtuin 2. Long-term exposure to this compound has been associated with sustained reductions in cholesterol levels and improvements in lipid profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to cholesterol biosynthesis. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase and sirtuin 2, influencing metabolic flux and metabolite levels. By inhibiting these enzymes, this compound reduces the production of cholesterol and modulates various metabolic processes, contributing to its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound within cells is crucial for its activity, as it needs to reach the target enzymes and proteins to exert its effects. Studies have shown that this compound accumulates in the liver, where it primarily acts to reduce cholesterol biosynthesis .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with 3-hydroxy-3-methylglutaryl coenzyme A reductase. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound ensures its effective inhibition of cholesterol biosynthesis and its therapeutic effects .
Properties
CAS No. |
93957-55-2 |
|---|---|
Molecular Formula |
C24H25FNNaO4 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
sodium;(E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m1./s1 |
InChI Key |
ZGGHKIMDNBDHJB-VASWWXHQSA-M |
SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Appearance |
Solid powder |
melting_point |
194-197 °C MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ |
physical_description |
Solid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
93957-55-2 (hydrochloride salt) 93957-55-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
4.41e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate fluindostatin fluvastatin fluvastatin sodium fluvastatin sodium salt Lescol XU 62 320 XU 62-320 XU 62320 XU-62320 XU62320 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fluvastatin sodium?
A1: this compound is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, , ] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thus reducing cholesterol production in the liver. [, ]
Q2: What are the downstream effects of this compound's inhibition of HMG-CoA reductase?
A2: Inhibiting HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. [] This reduction triggers a cascade of events, including the upregulation of LDL receptors on the surface of hepatocytes, which enhances the clearance of LDL cholesterol from the bloodstream. [, ] Consequently, this compound effectively reduces total cholesterol, LDL cholesterol, and triglyceride levels in the blood. [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C24H25FNNaO4 and a molecular weight of 434.4 g/mol. []
Q4: Is there spectroscopic data available for this compound?
A4: Yes, several studies utilize spectroscopic techniques for this compound analysis. For instance, UV spectrophotometry is employed to quantify this compound in various formulations. [, , ] Furthermore, FTIR and DSC analyses are conducted to assess drug-excipient compatibility in different formulations. [, , , ]
Q5: How stable is this compound under various conditions?
A5: this compound exhibits instability in acidic environments like the stomach (pH 1.2). [, ] Research highlights its degradation in acidic and oxidative conditions during forced degradation studies. [] To enhance its stability, various formulation strategies have been explored. [, , , ]
Q6: What are some strategies employed to improve the stability of this compound?
A6: Microencapsulation, [] complexation with ion-exchange resins, [] solid dispersion techniques using polymers like polyethylene glycol 6000 and polyvinyl pyrrolidone K30, [] and the development of pH-sensitive formulations [] are some approaches used to enhance this compound's stability.
Q7: What are the limitations of conventional this compound formulations?
A7: this compound has a short biological half-life (1.2 hours) and low absolute oral bioavailability (approximately 17%) due to extensive first-pass metabolism and low permeability. [, , ] This necessitates frequent dosing with conventional formulations. [, ]
Q8: What novel drug delivery approaches have been explored to improve this compound bioavailability?
A8: Researchers have investigated various strategies to enhance this compound's delivery and bioavailability:
- Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS improve the drug's solubility and permeability, potentially enhancing its absorption and bioavailability. []
- Sustained-release formulations: Microspheres, [, , ] matrix tablets, [] and extended-release tablets [, ] are developed to prolong drug release, reducing dosing frequency and potentially improving patient compliance.
- Gastroretentive formulations: Floatable tablets aim to retain the drug in the stomach for extended periods, promoting prolonged absorption and improved bioavailability. []
- Transdermal patches: These delivery systems bypass the first-pass metabolism, offering a controlled release of this compound through the skin. [, ]
- Orodispersible tablets: These tablets disintegrate rapidly in the mouth, allowing faster absorption through the oral mucosa and bypassing first-pass metabolism. []
- Mucoadhesive buccal tablets: These formulations adhere to the buccal mucosa, providing sustained drug release and potentially enhancing bioavailability through direct absorption. []
Q9: How is this compound metabolized and excreted?
A10: this compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, mainly CYP2C9. [] It is excreted primarily in the feces, with a small portion eliminated in the urine. []
Q10: Are there any known drug-drug interactions associated with this compound?
A11: Yes, this compound's metabolism by CYP2C9 makes it susceptible to interactions with drugs that inhibit or induce this enzyme. [] Concomitant administration of such drugs may alter this compound plasma concentrations and require dose adjustments.
Q11: What preclinical models are used to study the efficacy of this compound?
A12: Watanabe heritable hyperlipidemic (WHHL) rabbits, which are deficient in LDL receptors, serve as a valuable animal model to investigate the lipid-lowering effects of this compound. [] Studies in these rabbits demonstrated a significant reduction in serum cholesterol levels, including total cholesterol, VLDL cholesterol, LDL cholesterol, and triglyceride levels, upon this compound administration. []
Q12: What analytical techniques are commonly employed for the quantification of this compound?
A12: Several analytical methods are used to determine this compound concentrations:
- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and specificity for quantifying this compound in various matrices, including bulk drug, pharmaceutical formulations, and plasma. [, , ]
- UV Spectrophotometry: This method provides a simple and cost-effective approach for quantifying this compound in formulations, particularly solid dispersions. []
- Green Atomic Absorption Spectroscopy: This environmentally friendly technique utilizes sodium content estimation to determine this compound concentration in pure and pharmaceutical dosage forms. []
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient means of quantifying this compound in bulk drug and capsule dosage forms. []
Q13: How is the quality of this compound assured during development and manufacturing?
A13: Quality control measures are crucial to ensure the consistency, safety, and efficacy of this compound throughout its lifecycle. These include:
Q14: Are there any studies investigating the potential for this compound to induce or inhibit drug-metabolizing enzymes?
A16: Yes, research indicates that this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9. [] While this suggests potential for drug interactions, specific studies on enzyme induction or inhibition are not discussed in the provided abstracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















